![molecular formula C25H23N3O2 B2656178 2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide CAS No. 903278-88-6](/img/structure/B2656178.png)
2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as DIMB, is a synthetic compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Applications
Domino Reaction Synthesis : A novel one-pot domino reaction for synthesizing indolizine-1-carboxamide derivatives highlights a methodological advancement in efficiently creating complex molecules. This synthesis involves alkyl or aryl isocyanides and pyridine-2-carbaldehyde, demonstrating a versatile approach to constructing indolizine frameworks without prior activation or modification of starting materials (M. Ziyaadini et al., 2011).
Antimicrobial and Anticancer Activities : Indolizine derivatives have been synthesized with a focus on their biological activities, including antimicrobial and anticancer properties. For example, novel synthesis routes have led to compounds with potential applications against tropical diseases, showcasing the therapeutic research interest in indolizine compounds (Yong-Kang Zhang et al., 2014).
Biological Activities
Anticancer Activity : The synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and their evaluation against human cancer cell lines represent a significant area of research. These compounds exhibit notable cytotoxicity, indicating the potential for indolizine derivatives in cancer treatment strategies (Dalip Kumar et al., 2010).
Antimicrobial Activities : Various indolizine-based compounds have been synthesized and evaluated for their antimicrobial efficacy. This research indicates that certain indolizine derivatives possess promising activities against Gram-negative and Gram-positive bacteria, as well as yeast, underscoring the potential for these compounds in developing new antimicrobial agents (H. Behbehani et al., 2011).
properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-6-8-19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)18-11-10-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOVEHTHMUHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.